molecular formula C22H12N2O6 B3124190 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone CAS No. 31663-69-1

2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

Cat. No.: B3124190
CAS No.: 31663-69-1
M. Wt: 400.3 g/mol
InChI Key: MXQCWTDIPQPHPY-UHFFFAOYSA-N
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Description

2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core with hydroxyphenyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxyphenyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of hydroxyphenyl groups at positions 2 and 6 in 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone imparts unique chemical and biological properties, such as enhanced hydrogen bonding capabilities and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O6/c25-13-5-1-3-11(7-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-4-2-6-14(26)8-12/h1-10,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQCWTDIPQPHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 2
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 3
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 4
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 5
Reactant of Route 5
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Reactant of Route 6
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone

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